S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate
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Overview
Description
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of decyl alcohol with phosphorus oxychloride, followed by the introduction of 2-methoxyethyl groups. The reaction conditions often require the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Decyl alcohol reacts with phosphorus oxychloride in the presence of pyridine.
- The intermediate product is then treated with 2-methoxyethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antisense oligonucleotides.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In the case of antisense oligonucleotides, it can enhance the stability and binding affinity of the oligonucleotides to their target RNA sequences, thereby modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl)ether: Similar in structure but lacks the phosphorothioate group.
Bis(2-methoxyethyl)phthalate: Contains 2-methoxyethyl groups but has a different core structure.
Uniqueness
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is unique due to the presence of both the decyl and phosphorothioate groups, which confer specific chemical and biological properties
Properties
CAS No. |
72197-87-6 |
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Molecular Formula |
C16H35O5PS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3 |
InChI Key |
GHWRNPHQCPNPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC |
Origin of Product |
United States |
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